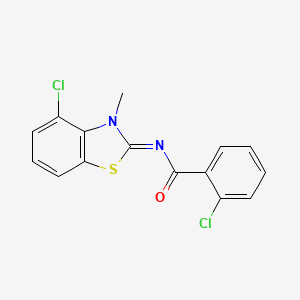

2-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in several studies. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through a condensation reaction involving 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, other benzamide derivatives have been synthesized using various methods, such as the heterocyclization of corresponding aroylthioureas , and multicomponent synthesis involving unsymmetrical thioureas, amines, and methyl bromoacetate . These methods could potentially be adapted for the synthesis of 2-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been extensively studied. For example, the crystal structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide was determined to understand its conformational features . Additionally, the molecular structure of N-benzothiazol-2-yl-benzamide was confirmed by X-ray diffraction, which also revealed the localization of a hydrogen atom at the nitrogen atom of the benzamide group . These studies provide insights into the molecular structure of benzothiazole derivatives, which could be relevant for the analysis of this compound.

Chemical Reactions Analysis

Benzothiazole derivatives participate in various chemical reactions. For instance, the synthesis of N-(thiazol-2-yl)benzamide derivatives involved reactions that elucidate the role of methyl functionality and multiple non-covalent interactions . The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis of N-substituted benzamides . Understanding these reactions can help predict the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been characterized in various studies. For example, the ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were characterized using spectroscopic methods and elemental analysis . The physicochemical characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives included NMR, IR spectroscopy, and mass spectrometry . These characterizations are crucial for understanding the properties of benzothiazole derivatives, including this compound.

Relevant Case Studies

Several case studies have demonstrated the biological activities of benzothiazole derivatives. The antibacterial activities of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were investigated against various bacterial strains . The cardiac electrophysiological activity of N-substituted benzamides was studied, indicating their potential as selective class III agents . Additionally, the psychotropic, anti-inflammatory, and cytotoxic activities of N-[(benzo)thiazol-2-yl]-\u03c9-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were evaluated, revealing their sedative action and selective cytotoxic effects . These case studies provide valuable information on the potential applications of benzothiazole derivatives, including this compound.

科学的研究の応用

Synthesis and Characterization

A range of studies has focused on the synthesis and characterization of benzothiazole derivatives, including methods for their preparation and structural analysis. For instance, novel derivatives have been synthesized through one-pot, multicomponent reactions, offering insights into their chemical properties and potential applications (Hossaini et al., 2017). Microwave-promoted synthesis has also been explored as an efficient method for preparing benzamide derivatives, highlighting a cleaner and faster approach to their production (Saeed, 2009).

Anticancer Activity

Several benzothiazole derivatives have been evaluated for their potential as antitumor agents. Research has identified compounds with selective cytotoxicity against tumorigenic cell lines, indicating their promise as anticancer drugs. For example, specific derivatives have shown excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). Another study synthesized pro-apoptotic indapamide derivatives, identifying compounds with high proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

Pharmacological Evaluation

Compounds based on the benzothiazole structure have been synthesized and assessed for various pharmacological activities. This includes the evaluation of anticonvulsant, neurotoxicity, and CNS depressant effects, indicating a broad spectrum of potential therapeutic applications (Rana et al., 2008). Additionally, anticancer evaluations have been conducted, with some compounds showing higher activity than reference drugs against cancer cell lines (Ravinaik et al., 2021).

Novel Synthetic Methods

Research continues to develop novel synthetic methods for creating benzothiazole derivatives, offering new pathways for their construction and potential applications. This includes the use of Rhodium(III)-catalyzed annulation to construct various derivatives, showcasing the versatility of these synthetic approaches (Zhu et al., 2022).

作用機序

In another study, benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were found to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a form of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .

将来の方向性

特性

IUPAC Name |

2-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUBODPTCDHJLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)

![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)